molecular formula C7H9NO B12906617 3-Ethyl-4-methyl-2H-pyrrol-2-one CAS No. 115976-54-0

3-Ethyl-4-methyl-2H-pyrrol-2-one

Cat. No.: B12906617
CAS No.: 115976-54-0
M. Wt: 123.15 g/mol
InChI Key: KXEDFWBHZTXVCS-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-2H-pyrrol-2-one is a five-membered α,β-unsaturated lactam derivative with the chemical formula C7H11NO. This compound is known for its diverse applications in medicinal chemistry and other scientific fields . It is a yellow liquid with a characteristic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-4-methyl-2H-pyrrol-2-one can be synthesized using various starting materials and methods:

Industrial Production Methods

The industrial production of this compound typically involves scalable synthetic routes that are practical and efficient. One such method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyl-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactam derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a precursor to glimepiride, it plays a role in modulating insulin secretion by binding to sulfonylurea receptors on pancreatic beta cells . This interaction stimulates the release of insulin, thereby helping to regulate blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for important pharmaceutical agents, such as glimepiride, highlights its significance in medicinal chemistry .

Properties

CAS No.

115976-54-0

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-ethyl-4-methylpyrrol-2-one

InChI

InChI=1S/C7H9NO/c1-3-6-5(2)4-8-7(6)9/h4H,3H2,1-2H3

InChI Key

KXEDFWBHZTXVCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC1=O)C

Origin of Product

United States

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